Molecular Weight and Hydrodynamic Radius: Implications for Steric Accessibility in Protein Binding Assays
FTY720 phenoxy-biotin possesses a molecular weight of 573.2 g/mol (HCl salt), which is 1.86-fold larger than FTY720 free base (307.47 g/mol) and 1.12-fold larger than the fluorescent NBD-FTY720 phenoxy analog (510 g/mol) . The biotin moiety plus the phenoxy-diampentane linker contributes approximately 265.7 g/mol of additional mass relative to FTY720 free base. This increased molecular bulk, combined with the extended linker arm (estimated ~18-20 Å from the phenyl ring attachment point to the biotin carboxylate), introduces steric considerations that are both a limitation and an advantage: the larger probe may exhibit reduced binding affinity to targets with sterically constrained binding pockets compared to the parent compound, but the extended linker simultaneously reduces the probability that the streptavidin capture surface will occlude the FTY720 pharmacophore during pull-down experiments . No direct comparative Kd or IC50 measurements for FTY720 phenoxy-biotin versus FTY720 free base or other probes at defined S1P receptor subtypes have been published in the peer-reviewed literature. This represents a significant evidence gap.
| Evidence Dimension | Molecular weight and estimated linker extension |
|---|---|
| Target Compound Data | MW 573.2 g/mol (HCl salt); linker estimated ~18-20 Å (phenoxy-diampentane-biotinoyl extension from phenyl ring) |
| Comparator Or Baseline | FTY720 free base: MW 307.47 g/mol, no linker; NBD-FTY720 phenoxy: MW 510 g/mol, linker ~similar length; azido-FTY720: MW 348.5 g/mol, minimal extension |
| Quantified Difference | 1.86× mass vs FTY720 free base; 1.12× mass vs NBD-FTY720; 1.64× mass vs azido-FTY720; linker extension difference vs azido-FTY720: ~15-18 Å |
| Conditions | Calculated from molecular formulae and SMILES structures as reported by Cayman Chemical product datasheets |
Why This Matters
The linker length and probe mass directly influence whether a target protein can be captured in native conformation during streptavidin pull-down; a probe that is too short may fail due to steric clash with the bead surface, while one that is excessively large may lose target binding affinity—knowing these dimensions enables rational selection for specific experimental geometries.
